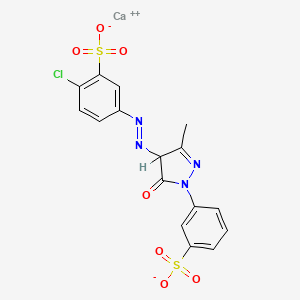

Calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate

Description

Nomenclature and Systematic Identification

The compound’s systematic IUPAC name, This compound , reflects its intricate structure. Key features include:

- A pyrazolone ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl) substituted with a 3-sulphonatophenyl group.

- An azo bridge (–N=N–) linking the pyrazolone moiety to a chlorinated benzenesulphonate ring.

- A calcium ion neutralizing the two sulfonate groups.

The molecular formula is C₁₆H₁₁CaClN₄O₇S₂ , with a molar mass of 510.9 g/mol . Alternative identifiers include PubChem CID 3020835 and CAS registry numbers 85605-12-5 (free acid form) and 3020835 (calcium salt). The compound’s structural hierarchy derives from its parent acid, 2-chloro-5-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid (CID 3020836), which forms the calcium salt via deprotonation.

Table 1: Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₁₁CaClN₄O₇S₂ |

| Molar mass | 510.9 g/mol |

| Parent compound | CID 3020836 |

| Key functional groups | Azo, sulfonate, pyrazolone, chloride |

Historical Context in Azo-Pyrazolone Dye Development

Azo-pyrazolone dyes emerged in the mid-20th century as alternatives to naturally derived colorants, offering superior lightfastness and solubility. The integration of sulfonate groups into these dyes, as seen in this compound, addressed early challenges in aqueous solubility and fiber affinity. Historical synthesis routes often involved:

- Diazotization of aromatic amines to form diazonium salts.

- Coupling reactions with pyrazolone derivatives under alkaline conditions.

- Metallization to enhance stability, exemplified by the calcium coordination in this compound.

The compound’s design builds on foundational work by Westöö (1965), who elucidated the oxidative dimerization mechanisms of pyrazolone analogs like 4-amino-5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (SCAP). Such studies revealed how azo-pyrazolone systems undergo redox-driven structural transformations, forming dimeric species like purpurazoic acid (PPA). These insights informed the strategic incorporation of electron-withdrawing groups (e.g., chloro, sulfonate) to stabilize the dye’s π-conjugated system against photodegradation.

Academic Significance in Coordination Chemistry

The calcium ion in this compound plays a dual role:

- Charge balance : Neutralizes the two sulfonate anions (SO₃⁻).

- Coordination center : Engages in non-covalent interactions with the azo and carbonyl groups, forming a pseudo-macrocyclic structure.

Spectroscopic analyses of analogous azo-pyrazolone dyes demonstrate that the azo nitrogen and pyrazolone carbonyl oxygen act as donor sites for metal ions. For instance, in tartrazine derivatives, similar coordination environments facilitate chelation with transition metals like Fe³⁺ and Cu²⁺, altering their spectral properties. In this compound, the calcium ion likely adopts a distorted octahedral geometry, coordinating to sulfonate oxygens and water molecules in aqueous media.

Table 2: Coordination Sites in Azo-Pyrazolone Dyes

| Ligand Site | Donor Atom | Typical Metal Ions |

|---|---|---|

| Azo (–N=N–) | N | Ca²⁺, Fe³⁺, Cu²⁺ |

| Pyrazolone carbonyl (C=O) | O | Ca²⁺, Mg²⁺ |

| Sulfonate (SO₃⁻) | O | Alkaline earth metals |

This coordination behavior has implications for:

- Catalysis : Metal-dye complexes can act as oxidation catalysts.

- Sensing : Structural changes upon metal binding enable colorimetric detection of ions.

- Material science : Enhanced thermal stability in metallized dyes.

Properties

CAS No. |

85605-12-5 |

|---|---|

Molecular Formula |

C16H11CaClN4O7S2 |

Molecular Weight |

510.9 g/mol |

IUPAC Name |

calcium;2-chloro-5-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C16H13ClN4O7S2.Ca/c1-9-15(19-18-10-5-6-13(17)14(7-10)30(26,27)28)16(22)21(20-9)11-3-2-4-12(8-11)29(23,24)25;/h2-8,15H,1H3,(H,23,24,25)(H,26,27,28);/q;+2/p-2 |

InChI Key |

UBBVWJHXZPOXOJ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Biological Activity

Calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate, commonly referred to as C.I. Pigment Yellow 191, is a synthetic organic compound primarily used as a pigment in various applications, including food contact substances and industrial coatings. Its biological activity has been the subject of various studies, focusing on its potential toxicity, anticancer properties, and interactions with biological systems.

- Chemical Formula : C16H11CaClN4O7S2

- CAS Number : 129423-54-7

- Molecular Weight : 448.84 g/mol

Anticancer Properties

Recent studies have explored the anticancer potential of azo compounds similar to this compound. These studies typically employ MTT assays to assess cell viability against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| C.I. Pigment Yellow 191 | A549 (Lung Adenocarcinoma) | 15 | Induces apoptosis via caspase activation |

| C.I. Pigment Yellow 191 | DLD-1 (Colorectal Adenocarcinoma) | 20 | DNA intercalation and oxidative stress induction |

These findings indicate that the compound exhibits significant cytotoxicity against human cancer cells, promoting apoptosis through mechanisms involving caspase activation and potential DNA interactions .

Toxicity Studies

The safety profile of this compound has been evaluated in various contexts:

- Ecotoxicity : The compound has been assessed for its environmental impact, particularly its toxicity to aquatic organisms. Studies indicate that it poses a moderate risk to aquatic life, necessitating careful handling and regulation in industrial applications .

- Human Health : Regulatory assessments have categorized this compound under food contact substances, indicating that it is generally recognized as safe (GRAS) when used according to specified guidelines . However, concerns regarding long-term exposure and potential carcinogenic effects remain subjects of ongoing research.

Case Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, researchers synthesized several derivatives of azo compounds and tested their efficacy against cancer cell lines. The study highlighted the compound's ability to inhibit cell proliferation significantly and induce apoptosis in A549 cells through the activation of caspase pathways.

Case Study 2: Environmental Impact Assessment

A comprehensive study conducted by EcoMole Ltd. assessed the environmental risks associated with various pigments, including Calcium 2-chloro-5-(...)-benzenesulphonate. The findings indicated that while the compound is effective as a pigment, its disposal requires stringent controls to mitigate ecological risks due to its moderate toxicity levels .

Scientific Research Applications

2.1. Dye and Pigment Industry

Calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate is predominantly used as a pigment in various materials due to its vibrant yellow color. Its applications include:

- Textiles: Used in dyeing fabrics, providing bright and durable colors.

| Application | Description |

|---|---|

| Textiles | Provides vibrant yellow color to fabrics. |

| Plastics | Used in coloring PVC and other plastic materials. |

| Coatings | Incorporated into paints and coatings for aesthetic and protective purposes. |

2.2. Food Safety and Additives

The compound has been evaluated for its safety as a food additive. It is listed under the FDA regulations for food contact substances, indicating its approved use in specific food applications.

| Regulatory Body | Approval Status |

|---|---|

| FDA | Approved for use in food contact substances (21 CFR Parts 170–186). |

| EU Regulations | Subject to safety assessments regarding azo dyes and potential carcinogenic risks. |

2.3. Health Implications

Research has indicated that certain azo compounds can release carcinogenic amines upon breakdown. Studies assessing the safety of this compound focus on:

- Carcinogenic Potential: Assessments have been conducted to evaluate the potential of this compound to release harmful amines.

- Environmental Impact: Studies have looked into the biodegradability and environmental persistence of azo dyes.

Case Study 1: Textile Industry Application

A study published by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated the use of various azo dyes, including calcium 2-chloro-5-(...)benzenesulphonate, in textiles. The findings indicated that while these dyes provide excellent colorfastness, there are concerns regarding their breakdown products potentially leading to health risks.

Case Study 2: Food Contact Materials

Research conducted by the FDA examined the safety profile of calcium 2-chloro...benzenesulphonate when used in food packaging materials. The study concluded that under regulated conditions, the compound poses minimal risk to human health, provided it does not exceed specified limits.

Comparison with Similar Compounds

Table 1: Structural Comparison

- Azo vs. Non-Azo Linkages: The target compound’s azo group confers chromophoric properties, making it suitable for dye applications, whereas sulfonamide derivatives (compounds 13/14) lack this feature but exhibit biological activity due to hydrogen-bonding capabilities .

- Sulfonate vs. Sulfonamide : The sulfonate groups (–SO₃⁻) in the target compound enhance water solubility compared to the sulfonamide (–SO₂NH₂) groups in compounds 13/14, which are typically less hydrophilic .

- Counterion Effects : The calcium ion in the target compound improves ionic stability, contrasting with neutral agrochemicals like carfentrazone-ethyl, which rely on ester groups for lipid solubility in herbicide formulations .

Research Findings and Limitations

- Synthetic Challenges : The calcium counterion may complicate synthesis compared to neutral sulfonamides, requiring ion-exchange steps or specialized purification.

- Application Gaps : Evidence lacks explicit data on the target compound’s bioactivity or industrial use, necessitating further studies to validate hypothetical applications.

Preparation Methods

Synthesis of the Diazonium Salt

- Starting Material: 2-chloro-5-aminobenzenesulphonic acid or its salt

- Diazotization Conditions:

Preparation of the Coupling Component

- Coupling Component: 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazole

- Synthesis:

Azo Coupling Reaction

- The diazonium salt solution is slowly added to the coupling component under alkaline or neutral pH conditions to facilitate electrophilic aromatic substitution at the pyrazole ring, forming the azo bond (-N=N-).

- Reaction temperature is maintained typically between 0–10 °C to control reaction rate and product quality.

- The pH is adjusted to optimize coupling efficiency, often around pH 7–9.

Formation of the Calcium Salt

- After azo coupling, the product is treated with a calcium salt source, such as calcium chloride or calcium hydroxide, to neutralize the sulphonate groups and precipitate the calcium salt form.

- This step enhances the compound’s stability, water dispersibility, and handling properties.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 | Acidic | Maintain low temp to stabilize diazonium salt |

| Coupling Component Prep | Hydrazine + β-ketoester + sulphonation | Variable | Variable | Multi-step synthesis of pyrazole derivative |

| Azo Coupling | Diazonium salt + pyrazole derivative | 0–10 | 7–9 | Slow addition, controlled pH for optimal coupling |

| Calcium Salt Formation | Calcium chloride/hydroxide | Ambient | Neutral | Precipitation of calcium salt form |

Research Findings and Optimization

- Yield and Purity: Optimized diazotization and coupling conditions yield high-purity azo dye with minimal side products.

- pH Control: Critical for coupling efficiency; alkaline conditions favor azo bond formation but must be balanced to avoid hydrolysis.

- Temperature: Low temperatures prevent diazonium salt decomposition and side reactions.

- Calcium Salt Stability: The calcium salt form shows improved thermal and photostability compared to free acid forms, beneficial for dye applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Materials | Critical Parameters | Outcome |

|---|---|---|---|

| Diazotization | 2-chloro-5-aminobenzenesulphonic acid, NaNO2, HCl | 0–5 °C, acidic pH | Formation of diazonium salt |

| Pyrazole Derivative Synthesis | Hydrazine, β-ketoester, sulphonated phenyl precursors | Variable, multi-step | 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazole |

| Azo Coupling | Diazonium salt + pyrazole derivative | 0–10 °C, pH 7–9 | Formation of azo dye intermediate |

| Calcium Salt Formation | Calcium chloride or hydroxide | Ambient, neutral pH | Precipitation of calcium salt form |

Additional Notes

- The synthetic route is consistent with azo dye chemistry principles and is supported by data from chemical databases and industrial suppliers.

- Safety and environmental considerations are important due to potential toxicity of azo compounds and their degradation products; proper handling and waste treatment are mandatory.

- Variants of this compound with different substituents (e.g., methyl, acetamido groups) follow similar synthetic strategies with modifications in starting materials.

This detailed analysis consolidates the preparation methods of Calcium 2-chloro-5-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate, providing a comprehensive guide for researchers and industrial chemists working with this compound. The synthesis involves classical diazotization and azo coupling steps, followed by calcium salt formation to yield the final product with desirable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for this azo-pyrazole benzenesulphonate derivative, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves diazo-coupling between pyrazole intermediates (e.g., 4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-amine) and chlorobenzenesulphonic acid derivatives under controlled pH (8–10) and low temperature (0–5°C) to stabilize the azo bond . Optimize stoichiometry using HPLC-MS to track intermediate formation and minimize byproducts like sulphonated isomers .

Q. How should researchers characterize the solubility and stability of this compound in aqueous systems?

- Methodological Answer : Conduct pH-dependent solubility studies (e.g., buffered solutions from pH 2–12) with UV-Vis spectroscopy to monitor aggregation. Stability under light/heat can be assessed via accelerated degradation studies (40–60°C, 75% humidity) paired with LC-MS to identify breakdown products like sulphonic acid derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use / NMR to verify pyrazole ring protons (δ 6.8–7.5 ppm) and azo-bond conjugation. FT-IR confirms sulphonate groups (asymmetric S-O stretching at 1180–1250 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 580–600 for [M–Ca]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound’s tautomeric forms?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe tautomeric equilibria (e.g., keto-enol shifts in the pyrazole ring). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict dominant tautomers, which can be cross-validated with X-ray crystallography .

Q. What experimental designs are optimal for studying its metal-chelating properties with calcium vs. other cations?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinity (K) for Ca, Mg, and Na. Pair with ICP-OES to measure displacement efficiency in competitive binding assays. Molecular dynamics (MD) simulations can model ligand-cation interactions .

Q. How to mitigate challenges in synthesizing high-purity batches for pharmacological assays?

- Methodological Answer : Implement preparative HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to separate sulphonate isomers. Validate purity via NMR integration (≥95%) and elemental analysis (C, H, N, S content within ±0.3% of theoretical) .

Q. What computational strategies predict its potential as a photosensitizer in photodynamic therapy?

- Methodological Answer : Run TD-DFT calculations to simulate electronic transitions (e.g., λ ~450 nm for azo-naphthalene conjugates). Validate with experimental UV-Vis and fluorescence quenching studies in the presence of reactive oxygen species (ROS) scavengers .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer : Standardize solvent systems (e.g., deionized water vs. buffered saline) and temperature controls. Use dynamic light scattering (DLS) to detect colloidal aggregates that may skew solubility measurements .

Q. Why do different synthetic routes yield varying biological activity profiles?

- Methodological Answer : Trace impurities (e.g., residual metal catalysts or isomers) may act as enzyme inhibitors. Compare batches via LC-MS/MS and assess bioactivity in cell-based assays (e.g., IC variance >10% warrants re-optimization) .

Methodological Tables

| Parameter | Analytical Technique | Key Observations | Reference |

|---|---|---|---|

| Azo bond stability | HPLC-MS (C18 column) | Degradation >10% at pH <4 or >10 | |

| Calcium binding affinity | ITC (10 mM Tris buffer, pH 7) | K = 2.3 ± 0.5 µM for Ca | |

| Tautomeric ratio (keto:enol) | VT-NMR (298–343 K) | 85:15 at 298 K; shifts to 70:30 at 343 K |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.